

# Spectroscopic Profiling and Structural Characterization of N-(2-Hydroxy-6-methylphenyl)acetamide

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## Compound of Interest

Compound Name:	<i>N</i> -(2-Hydroxy-6-methylphenyl)acetamide
CAS No.:	77774-35-7
Cat. No.:	B1617749

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## Chemical Architecture and Scientific Context

**N-(2-Hydroxy-6-methylphenyl)acetamide** (CAS: 77774-35-7) is a highly functionalized aromatic compound utilized extensively as an intermediate in medicinal chemistry, particularly in the synthesis of benzoxazinones and advanced lidocaine derivatives[1][2]. With a molecular weight of 165.19 g/mol and the SMILES designation CC1=C(C(=CC=C1)O)NC(=O)C[1], the molecule features a 1,2,6-trisubstituted benzene ring.

This specific substitution pattern—an acetamide group at C1, a phenolic hydroxyl at C2, and a methyl group at C6—creates a sterically congested and electronically rich microenvironment. Understanding the spectroscopic signatures of this compound requires a deep analysis of intramolecular hydrogen bonding, steric hindrance, and the electron-donating/withdrawing effects of its substituents.

# Spectroscopic Data Presentation & Causality

## Analysis

To establish a self-validating analytical profile, multiple spectroscopic modalities must be cross-referenced. The data below synthesizes the expected quantitative outputs with the mechanistic causality behind each signal.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Causality of Solvent Selection:** The use of deuterated dimethyl sulfoxide (DMSO- d6) is critical for this analysis. In protic solvents (like Methanol- d4), the labile -OH and -NH protons would rapidly exchange with the solvent, rendering them invisible. DMSO- d6 acts as a strong hydrogen-bond acceptor, slowing this chemical exchange and allowing the heteroatom protons to resolve as distinct, highly deshielded singlets. Furthermore, distinguishing this compound from its chloroacetylated derivative (often synthesized in parallel lidocaine research) relies heavily on the acetyl methyl peak at ~2.05 ppm, which replaces the deshielded -CH<sub>2</sub>Cl singlet typically found at ~4.3 ppm[3].

Table 1: <sup>1</sup>H NMR Spectral Assignments (400 MHz, DMSO- d6)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Causality / Notes
~9.30	Singlet (br)	1H	-NH	Heavily deshielded by the adjacent electron-withdrawing carbonyl group.
~9.15	Singlet (br)	1H	-OH	Phenolic proton; deshielded by the aromatic ring current.
6.95	Triplet	1H	Ar-H (C4)	Coupled to H3 and H5 ( $3J=7.5$ Hz). Represents the meta-proton[3].
6.75	Doublet	1H	Ar-H (C3)	Shielded by the electron-donating ortho-hydroxyl group.
6.70	Doublet	1H	Ar-H (C5)	Shielded by the ortho-methyl group via hyperconjugation .
2.15	Singlet	3H	Ar-CH <sub>3</sub>	Benzylic methyl at C6; shifted downfield by the aromatic ring[3].
2.05	Singlet	3H	CO-CH <sub>3</sub>	Acetyl methyl group; confirms N-acetylation

over

chloroacetylation

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Vibrational Shifts: The FT-IR spectrum is defined by the competitive hydrogen bonding between the -OH and the amide carbonyl. The Amide I band (C=O stretch) is slightly lowered from the typical  $1680\text{ cm}^{-1}$  to  $\sim 1655\text{ cm}^{-1}$  due to a combination of conjugation with the nitrogen lone pair and potential intramolecular hydrogen bonding from the adjacent phenolic -OH.

Table 2: FT-IR Spectral Assignments (ATR Method)

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity	Mechanistic Causality / Notes
3250 - 3350	O-H / N-H stretch	Broad, Strong	Overlapping bands caused by extensive intermolecular H-bonding networks.
1655	C=O stretch (Amide I)	Strong	Shifted to lower frequency due to H-bonding and resonance.
1530	N-H bend (Amide II)	Medium	Characteristic out-of-phase combination of N-H bend and C-N stretch.
1220	C-O stretch (Phenol)	Strong	Enhanced polarizability of the phenolic C-O bond.

## Structural & Analytical Visualizations

Fig 1. Step-by-step synthetic and analytical validation workflow for the target acetamide.

Fig 2. Causality mapping between molecular structural features and spectroscopic data.

## Self-Validating Experimental Protocol: Synthesis & Preparation

To ensure the integrity of the spectroscopic data, the compound must be synthesized and purified using a self-validating methodology that actively prevents the formation of the O-acetylated byproduct.

**Step 1: Reagent Preparation & Causality of Choice** Dissolve 1.0 equivalent of 2-amino-3-methylphenol in anhydrous dichloromethane (DCM). Causality: Acetic anhydride (1.05 eq) is selected over acetyl chloride. Acetyl chloride is highly reactive and prone to causing unwanted O-acetylation at the phenolic hydroxyl group. Acetic anhydride provides a milder, more chemoselective N-acetylation pathway.

**Step 2: Reaction Execution** Cool the solution to 0°C using an ice bath. Add triethylamine (Et<sub>3</sub>N, 1.2 eq) followed by the dropwise addition of acetic anhydride. Allow the reaction to warm to room temperature and stir for 4 hours. **In-line Validation:** Monitor the reaction via Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate eluent. The disappearance of the highly polar amine spot and the emergence of a moderately polar UV-active spot confirms conversion.

**Step 3: Quenching and Selective Extraction** Quench the reaction with saturated aqueous NaHCO<sub>3</sub> to neutralize excess acetic acid. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure. **Purification Causality:** Recrystallize the crude solid from a mixture of ethanol and water. This step exploits the hydrogen-bonding capacity of the target **N-(2-Hydroxy-6-methylphenyl)acetamide**, allowing it to selectively crystallize while any trace O-acetylated impurities remain dissolved in the mother liquor.

**Step 4: Spectroscopic Sample Preparation** For NMR, dissolve 15 mg of the purified, vacuum-dried crystals in 0.6 mL of DMSO- d<sub>6</sub>. Ensure the sample is entirely free of residual ethanol (which would present unwanted triplets/quartets at 1.06 and 3.44 ppm) before acquiring the spectrum.

## References

- Benedictine University. "URSA 2019 Poster Session Program." Benedictine University, April 2019. URL:[[Link](#)]
- Scribd. "Synthesis of Lidocaine Derivative." Scribd Document Repository. URL: [[Link](#)]

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